((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol

Catalog No.
S3087290
CAS No.
163332-87-4
M.F
C9H9IO
M. Wt
260.074
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol

CAS Number

163332-87-4

Product Name

((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol

IUPAC Name

(2R,3S)-4-iodo-9-oxapentacyclo[4.4.0.02,5.03,8.04,7]decane

Molecular Formula

C9H9IO

Molecular Weight

260.074

InChI

InChI=1S/C9H9IO/c10-9-5-3-2-1-11-8(6(3)9)7(9)4(2)5/h2-8H,1H2/t2?,3-,4?,5?,6+,7?,8?,9?/m1/s1

InChI Key

FVEAMJAOAPKJJC-RMNMBEBTSA-N

SMILES

C1C2C3C4C2C5C4(C3C5O1)I

solubility

not available

((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol is a complex organic compound characterized by its unique structure and stereochemistry. The molecular formula of this compound is C9H9IOC_9H_9IO, and it features a cubane skeleton with an iodine atom and a hydroxymethyl group attached. The cubane structure contributes to its rigidity and potential for interesting chemical reactivity. Its stereochemistry is defined by the specific arrangement of its substituents, which can influence its biological activity and interactions with other molecules.

The chemical reactivity of ((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol can be explored through various reactions typical of alcohols and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, where nucleophiles can replace the iodine atom.
  • Dehydrohalogenation: Under basic conditions, ((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol may lose hydrogen iodide to form alkenes.
  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

These reactions highlight the compound's potential utility in organic synthesis and medicinal chemistry.

Synthesis of ((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol can be achieved through several methods:

  • Iodination of Cubane Derivatives: Starting from cubane derivatives, iodine can be introduced through electrophilic aromatic substitution or direct iodination methods.
  • Reduction of Iodo Compounds: Iodo derivatives can be reduced to their corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Functional Group Interconversion: Other functional groups on cubane derivatives can be converted to hydroxymethyl groups through various synthetic routes.

These methods allow for the tailored synthesis of this compound for research and application purposes.

((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol may find applications in various fields:

  • Medicinal Chemistry: Potential use as a lead compound in drug development due to its unique structure and possible biological activity.
  • Material Science: Its rigid structure may be useful in developing novel materials with specific mechanical properties.
  • Synthetic Chemistry: As a building block for synthesizing more complex organic molecules in research settings.

Interaction studies involving ((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol could focus on its binding affinity with biological targets such as enzymes or receptors. Given its potential biological activity, it could interact with various proteins involved in metabolic pathways. Studies could employ techniques such as:

  • Molecular Docking: To predict how the compound binds to target proteins.
  • In Vitro Assays: To evaluate the biological effects on cell lines or isolated enzymes.

These studies would provide insights into the compound's pharmacological potential and mechanisms of action.

Several compounds share structural features with ((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol. A comparison with these compounds highlights its uniqueness:

Compound NameStructureUnique Features
((1S,2R,3R,8S)-4-fluorocuban-1-yl)methanolC9H9FContains fluorine instead of iodine; potential for different reactivity profiles
4-IodocubaneC8H8ILacks the hydroxymethyl group; simpler structure
CubaneC8H8Base structure without substituents; serves as a parent compound

The presence of both iodine and the hydroxymethyl group in ((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol distinguishes it from these similar compounds by potentially enhancing its reactivity and biological activity.

XLogP3

1.4

Dates

Last modified: 04-15-2024

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